BenchChemオンラインストアへようこそ!

2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid

Boc deprotection 4-borono-L-phenylalanine yield comparison

2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid (CAS 266999-35-3), synonymously (S)-N-Boc-4-boronophenylalanine, is a non-natural α-amino acid derivative comprising a phenylalanine scaffold bearing a free boronic acid group at the para-phenyl position and a tert-butyloxycarbonyl (Boc) Nα-protecting group. With molecular formula C₁₄H₂₀BNO₆ and molecular weight 309.12 g/mol, it serves as a dual-functional building block enabling Suzuki-Miyaura cross-coupling at the boronic acid site while retaining orthogonal amine protection compatible with Boc-strategy solid-phase peptide synthesis (SPPS).

Molecular Formula C14H20BNO6
Molecular Weight 309.12 g/mol
CAS No. 266999-35-3
Cat. No. B3120621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
CAS266999-35-3
Molecular FormulaC14H20BNO6
Molecular Weight309.12 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)
InChIKeySGRRXMOSJYUMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid (CAS 266999-35-3): Product-Specific Evidence for Procurement Decisions


2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid (CAS 266999-35-3), synonymously (S)-N-Boc-4-boronophenylalanine, is a non-natural α-amino acid derivative comprising a phenylalanine scaffold bearing a free boronic acid group at the para-phenyl position and a tert-butyloxycarbonyl (Boc) Nα-protecting group . With molecular formula C₁₄H₂₀BNO₆ and molecular weight 309.12 g/mol, it serves as a dual-functional building block enabling Suzuki-Miyaura cross-coupling at the boronic acid site while retaining orthogonal amine protection compatible with Boc-strategy solid-phase peptide synthesis (SPPS) . This compound is the immediate synthetic precursor to the clinically approved boron neutron capture therapy (BNCT) agent 4-borono-L-phenylalanine (L-BPA) [1].

Why Substituting 2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid with In-Class Analogs Fails in Multi-Step Synthesis


Generic substitution among protecting-group variants of 4-boronophenylalanine is precluded by orthogonal chemical reactivity requirements and quantitative performance gaps. The free boronic acid form [1] eliminates the additional deprotection step required by the pinacol ester analog, while the Boc protecting group [2] provides acid-labile Nα protection incompatible with Fmoc-strategy SPPS but essential for Boc-strategy protocols where the boronic acid moiety must survive repetitive base treatments. Deprotection of the Boc group proceeds quantitatively (93.2% overall yield to L-BPA ), whereas direct procurement of unprotected L-BPA requires storage at 2–8 °C under inert atmosphere and exhibits limited solubility in organic solvents, constraining subsequent coupling reactions. These practical divergences mean that selecting the incorrect analog introduces additional synthetic steps, diminishes atom economy, or compromises enantiopurity.

Quantitative Differentiation of 2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid from Its Closest Analogs


Boc Deprotection Yield to L-BPA: 93.2% Isolated Yield vs. Multi-Step Pinacol Ester Deprotection

The (S)-N-Boc-4-boronophenylalanine form enables quantitative, single-step acidic deprotection to furnish L-BPA in 93.2% isolated yield under mild conditions (HCl, acetone/water, 55 °C, 1.5 h) . In contrast, the widely used pinacolyl boronate ester analog requires additional oxidative cleavage of the pinacol ester (e.g., NaIO₄ or BCl₃) prior to Boc removal, adding at minimum one extra synthetic step and reducing overall yield [1]. The free boronic acid form thus represents superior atom economy and step efficiency for end-users who require unprotected L-BPA.

Boc deprotection 4-borono-L-phenylalanine yield comparison protecting group strategy

Enantiomeric Excess ≥99%: Stereochemical Integrity Verified by Patent-Specified QC Thresholds

Multiple patent filings explicitly specify that the (S)-N-Boc-4-boronophenylalanine intermediate, when prepared via the disclosed synthetic routes, achieves enantiomeric excess (ee) ≥99% [1]. This threshold is established as a quality control gate for the compound's use in manufacturing 10B-enriched L-BPA for BNCT, where enantiomeric impurity directly affects tumor targeting. Racemic or low-ee batches of Boc-4-boronophenylalanine are commercially available (e.g., DL-mixtures), but their use would require additional enantiomeric resolution steps, such as enzymatic hydrolysis with chemotrypsin, which add cost and reduce overall yield .

enantiomeric purity chiral HPLC optical purity N-Boc-4-boronophenylalanine

Free Boronic Acid vs. Pinacol Ester: Direct Suzuki Coupling Competence Without Prior Deprotection

The free boronic acid moiety of the target compound participates directly in Suzuki-Miyaura cross-coupling with aryl chlorides using NiCl₂(dppf) catalysis, without requiring the pre-hydrolysis or oxidative cleavage step mandated by the pinacolyl boronate ester analog [1]. While quantitative coupling yields are substrate-dependent, the operational advantage is a one-pot coupling capability: in contrast, the Boc-pinacolylborono phenylalanine ethyl ester requires PdCl₂(PCy₃)₂ catalysis and is incompatible with aqueous base conditions that hydrolyze pinacol esters [1]. Under microwave irradiation, unprotected 4-borono phenylalanine couples with aryl halides achieving high yields within 5–10 minutes [2], a protocol directly applicable to the N-Boc protected form.

Suzuki-Miyaura coupling free boronic acid pinacol ester aryl chloride cross-coupling yield

Acid-Labile Boc Orthogonality: Compatibility with Boronic Acid Stability During SPPS

The Boc protecting group is cleaved under acidic conditions (TFA, HCl) that leave the C–B bond of the boronic acid intact, whereas the Fmoc group—removed by piperidine/DMF—exposes the boronic acid to nucleophilic bases that can promote protodeboronation [1]. This orthogonality profile makes Boc-4-boronophenylalanine the preferred building block for Boc-strategy SPPS of peptide boronic acids. In the Fmoc strategy, the boronic acid moiety must be protected as a pinacol ester to survive repetitive piperidine treatments, adding complexity [2]. The Boc group additionally suppresses racemization at the α-carbon during coupling, preserving enantiopurity [1].

orthogonal protection Boc strategy boronic acid stability solid-phase peptide synthesis protodeboronation

Commercial Purity Specification: 95–98.5% vs. Unprotected L-BPA Solubility and Handling Constraints

Commercial sources supply (S)-N-Boc-4-boronophenylalanine at 95–98.5% purity (HPLC) , with the Boc group conferring enhanced solubility in organic solvents (acetone, THF, DMF) relative to unprotected L-BPA, which is only slightly soluble in aqueous acid and practically insoluble in common organic solvents . This solubility differential enables homogeneous reaction conditions for subsequent coupling or deprotection chemistry. Storage requirements (2–8 °C under inert gas) are comparable between the two forms, but the Boc-protected compound's organic solubility simplifies reaction setup and improves reproducibility .

commercial purity solubility storage stability Boc amino acid

Isotopic Enrichment Compatibility: Preferred Intermediate for 10B-BPA Synthesis with ≥98% Isotopic Purity

Patent disclosures explicitly identify the Boc-protected (S)-4-boronophenylalanine scaffold as the preferred intermediate for manufacturing 10B-enriched L-BPA for BNCT, where isotopic purity ≥98% 10B is required for therapeutic neutron capture efficiency [1]. The synthetic route from (S)-N-Boc-4-iodophenylalanine via organolithium borylation preserves the 10B isotopic signature when 10B-enriched trialkyl borate is employed, achieving overall yields >88% for the protected L-BPA intermediate [2]. Alternative intermediates with different N-protecting groups (Cbz, Fmoc) have not been validated in patent literature for 10B-enriched BPA production at scale.

10B enrichment boron neutron capture therapy isotopic purity BNCT precursor

Optimal Procurement Scenarios for 2-[(tert-Butoxycarbonyl)amino]-3-[4-(dihydroxyboranyl)phenyl]propionic acid (CAS 266999-35-3)


GMP Manufacturing of 10B-Enriched L-BPA for Boron Neutron Capture Therapy (BNCT) Clinical Supply

When producing 10B-enriched 4-borono-L-phenylalanine for clinical BNCT applications, (S)-N-Boc-4-boronophenylalanine is the validated intermediate delivering ≥98% 10B isotopic purity, ≥99% enantiomeric excess, and 93.2% deprotection yield in a single step [1]. Regulatory filings reference this specific intermediate, and process validation data are available in the patent literature, reducing Chemistry, Manufacturing, and Controls (CMC) development burden. Procurement should specify enantiopure (S)-form, HPLC purity ≥98%, and full analytical certification (chiral HPLC, ICP-MS for 10B content).

Boc-Strategy Solid-Phase Synthesis of Peptide Boronic Acids as Serine/Threonine Protease Inhibitors

For research groups synthesizing peptide boronic acids targeting the proteasome or serine proteases, the Boc-protected free boronic acid building block enables direct incorporation via standard Boc-SPPS protocols without requiring pinacol ester pre-installation or post-coupling deprotection [1]. The orthogonal acid-labile Boc group is cleaved during global deprotection/resin cleavage (HF or TFMSA), releasing the free peptide boronic acid in a single step. This approach avoids the protodeboronation risk associated with repetitive piperidine treatments in Fmoc-SPPS, improving crude peptide purity .

Diversity-Oriented Synthesis of 4-Aryl Phenylalanine Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams building libraries of 4-substituted phenylalanine analogs should select the free boronic acid form for its direct Suzuki coupling competence with aryl chlorides and bromides under both conventional and microwave conditions (5–10 min reaction time) [1]. The Boc protection remains intact throughout the coupling, allowing subsequent orthogonal deprotection and peptide elongation. This one-pot capability eliminates the pinacol ester hydrolysis step required by the boronate ester analog, increasing throughput in parallel synthesis workflows .

Reference Standard for Enantiomeric Purity Method Development in Boronated Amino Acid QC

Quality control laboratories developing chiral HPLC methods for boronated amino acids can employ (S)-N-Boc-4-boronophenylalanine (ee ≥99%) as a system suitability standard to validate enantiomeric separation methods for both the protected intermediate and its deprotected L-BPA product [1]. The compound's defined stereochemistry and established analytical protocols (chiral HPLC, 1H/13C NMR) make it suitable for method qualification in pharmaceutical quality control environments.

Quote Request

Request a Quote for 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.